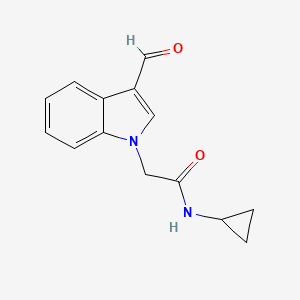

N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide

Übersicht

Beschreibung

N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide: is a chemical compound with the molecular formula C14H14N2O2. It is an indole derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Wirkmechanismus

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to exhibit a broad spectrum of biological activities , suggesting that this compound may interact with its targets in a variety of ways to exert its effects.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities exhibited by indole derivatives , the compound could potentially have a wide range of effects at the molecular and cellular levels.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide typically involves the reaction of indole derivatives with cyclopropylamine and acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. This often includes the use of continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions: N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed:

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Nitrated or halogenated indole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

N-Cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide has the molecular formula and a molecular weight of 242.27 g/mol. The compound features an indole ring system, which is known for its diverse biological activities, making it a valuable scaffold in drug design .

Anticancer Activity

One of the primary areas of research surrounding this compound is its potential as an anticancer agent. Compounds with indole structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis. For instance, studies have demonstrated that similar indole derivatives can significantly reduce the viability of HepG2 liver cancer cells, suggesting that N-cyclopropyl derivatives may exhibit comparable effects .

Anti-inflammatory Properties

The compound's ability to inhibit specific signaling pathways involved in inflammation makes it a candidate for treating inflammatory diseases. Research indicates that indole derivatives can modulate the activity of p38 MAPK and phosphodiesterase 4 (PDE4), both of which are crucial in inflammatory responses. This dual inhibition could lead to reduced levels of pro-inflammatory cytokines, highlighting its therapeutic potential in conditions like rheumatoid arthritis and other inflammatory disorders .

Synthesis of Novel Derivatives

This compound serves as a versatile intermediate in synthetic organic chemistry. Its unique structure allows for the synthesis of various derivatives through modifications at the indole or acetamide moieties. For example, researchers have successfully synthesized substituted pyridines using methodologies involving cyclopropyl-substituted indoles, showcasing the compound's utility in generating novel pharmacophores .

Case Study: HepG2 Cell Line

In a notable study, N-cyclopropyl derivatives were evaluated for their cytotoxic effects on HepG2 cells. The findings indicated that these compounds could induce apoptosis through caspase-dependent pathways, particularly increasing the activity of caspase-3 and caspase-8 while having minimal effects on caspase-9 . This suggests a targeted mechanism of action that could be exploited for therapeutic development.

Data Table: Summary of Biological Activities

Vergleich Mit ähnlichen Verbindungen

2-(3-formyl-1H-indol-1-yl)acetamide: Similar structure but lacks the cyclopropyl group.

N-(1H-indol-3-yl)acetamide: Similar indole core but different substituents.

N-cyclopropyl-2-(3-formyl-indol-1-yl)-acetamide: Similar structure but different functional groups.

Uniqueness: N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other indole derivatives and can lead to different pharmacological properties .

Biologische Aktivität

N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide is a compound belonging to the indole family, which is recognized for its diverse biological activities. This compound's structure includes a cyclopropyl group and an indole moiety, both of which contribute to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory effects, along with relevant case studies and research findings.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

This structure features a cyclopropyl group attached to an acetamide linked to a 3-formyl indole.

Indole derivatives, including this compound, are known to interact with various biological targets. The compound may exhibit its effects through:

- Receptor Binding : High affinity for multiple receptors, contributing to its diverse pharmacological activities.

- Biochemical Pathways : Involvement in pathways related to apoptosis, inflammation, and cellular proliferation.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance:

- Cell Lines Tested : HepG2 (liver cancer), MCF7 (breast cancer), and HeLa (cervical cancer).

- Mechanism : The compound activates caspase pathways, particularly caspase-3 and caspase-8, leading to programmed cell death .

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 10.56 ± 1.14 | Caspase activation |

| MCF7 | Not specified | Induction of apoptosis |

| HeLa | Not specified | Induction of apoptosis |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses moderate antibacterial activity against various strains:

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.

Table 2: Antimicrobial Activity Overview

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 8.33 - 23.15 |

| Bacillus subtilis | 4.69 - 22.9 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been suggested by its ability to inhibit pro-inflammatory cytokines in cellular models . This activity may be beneficial in treating conditions characterized by excessive inflammation.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of N-cyclopropyl derivatives for their biological activities:

- Synthesis and Evaluation : Research demonstrated that the cyclopropyl group enhances the compound's interaction with biological targets, leading to improved anticancer efficacy compared to similar compounds lacking this moiety.

- Comparative Studies : In comparative analyses with other indole derivatives, N-cyclopropyl variants showed superior activity against specific cancer cell lines due to their unique structural features .

Eigenschaften

IUPAC Name |

N-cyclopropyl-2-(3-formylindol-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c17-9-10-7-16(8-14(18)15-11-5-6-11)13-4-2-1-3-12(10)13/h1-4,7,9,11H,5-6,8H2,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEKGIGQHDYZTCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CN2C=C(C3=CC=CC=C32)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351912 | |

| Record name | N-Cyclopropyl-2-(3-formyl-indol-1-yl)-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

530121-56-3 | |

| Record name | N-Cyclopropyl-2-(3-formyl-indol-1-yl)-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.